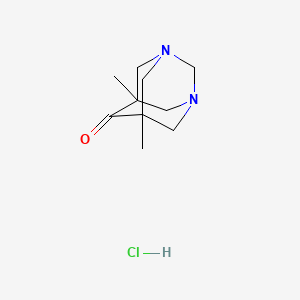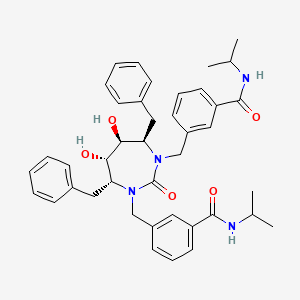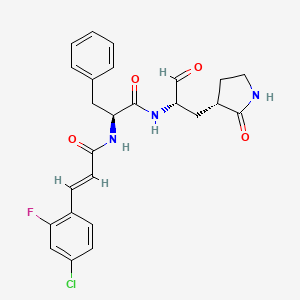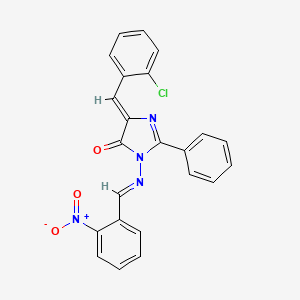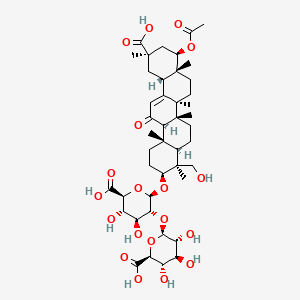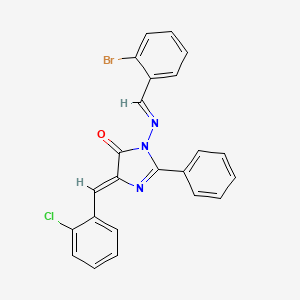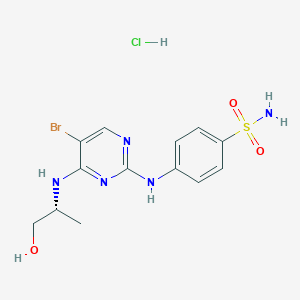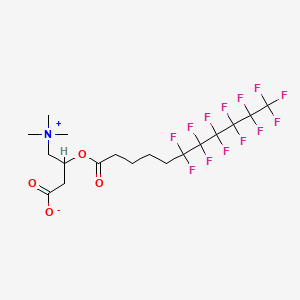
5-(F-Hexyl)-pentanoyl carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(F-Hexyl)-pentanoyl carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of most mammals, plants, and some bacteria. Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production . The addition of a fluorinated hexyl group to the pentanoyl chain of carnitine can potentially enhance its biochemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(F-Hexyl)-pentanoyl carnitine typically involves the following steps:
Preparation of the Fluorinated Hexyl Intermediate: The fluorinated hexyl chain can be synthesized through a series of halogenation and substitution reactions.
Coupling with Carnitine: The fluorinated hexyl intermediate is then coupled with carnitine using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Analyse Des Réactions Chimiques
Types of Reactions
5-(F-Hexyl)-pentanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives
Applications De Recherche Scientifique
5-(F-Hexyl)-pentanoyl carnitine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(F-Hexyl)-pentanoyl carnitine involves:
Transport of Fatty Acids: Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Energy Production: Enhances ATP production by improving mitochondrial function.
Antioxidant Properties: Exhibits antioxidant activity, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: The parent compound involved in fatty acid metabolism.
Acetyl-L-Carnitine: A derivative with enhanced neuroprotective properties.
Propionyl-L-Carnitine: Known for its cardiovascular benefits.
Uniqueness
5-(F-Hexyl)-pentanoyl carnitine is unique due to the presence of the fluorinated hexyl group, which may enhance its biochemical stability and efficacy compared to other carnitine derivatives .
Propriétés
Numéro CAS |
142674-34-8 |
|---|---|
Formule moléculaire |
C18H22F13NO4 |
Poids moléculaire |
563.3 g/mol |
Nom IUPAC |
3-(6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H22F13NO4/c1-32(2,3)9-10(8-11(33)34)36-12(35)6-4-5-7-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h10H,4-9H2,1-3H3 |
Clé InChI |
NARMUALNFCNDQL-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




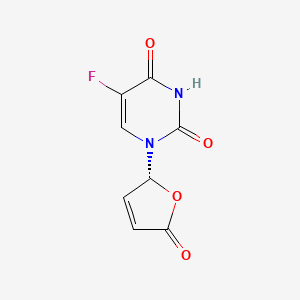
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
